molecular formula C8H10N4 B6268688 2-[(1S)-1-azidopropyl]pyridine CAS No. 1909294-48-9

2-[(1S)-1-azidopropyl]pyridine

Cat. No.: B6268688
CAS No.: 1909294-48-9
M. Wt: 162.2
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Description

2-[(1S)-1-azidopropyl]pyridine is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in organic synthesis and materials science. This compound features a pyridine ring substituted with an azidopropyl group, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1S)-1-azidopropyl]pyridine typically involves the reaction of 2-bromopyridine with (S)-1-azidopropane under nucleophilic substitution conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction conditions often require heating to facilitate the substitution process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(1S)-1-azidopropyl]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The azide group can be oxidized to form nitro compounds.

    Reduction: The azide group can be reduced to form amines.

    Substitution: The azide group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the azide group under mild conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-[(1S)-1-azidopropyl]pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein labeling.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-azidopyridine: Lacks the propyl group, making it less sterically hindered.

    3-azidopyridine: The azide group is positioned differently on the pyridine ring, affecting its reactivity.

    4-azidopyridine: Similar to 3-azidopyridine but with the azide group at the para position.

Uniqueness

2-[(1S)-1-azidopropyl]pyridine is unique due to the presence of the chiral center and the azidopropyl group, which provides distinct steric and electronic properties

Properties

CAS No.

1909294-48-9

Molecular Formula

C8H10N4

Molecular Weight

162.2

Purity

95

Origin of Product

United States

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